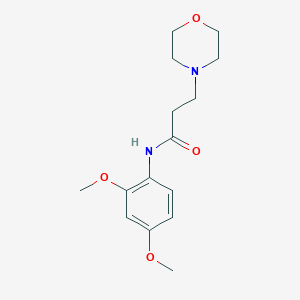
N-(2,4-dimethoxyphenyl)-3-(4-morpholinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-3-(4-morpholinyl)propanamide, also known as JNJ-40411813, is a novel and selective antagonist of the metabotropic glutamate 2 (mGlu2) receptor. This compound has gained significant attention in recent years due to its potential therapeutic applications in various neuropsychiatric disorders such as schizophrenia, anxiety, and depression.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
N-(2,4-dimethoxyphenyl)-3-(4-morpholinyl)propanamide has been studied for its crystal structure, which is key in understanding its interactions and mechanisms in various applications. For instance, the crystal structure of dimethomorph, a morpholine fungicide, has been elucidated, demonstrating significant angles between the central chlorophenyl and terminal benzene and morpholine rings, forming a three-dimensional structure (Kang et al., 2015).
Herbicidal Activity
Research has also explored the herbicidal activity of compounds related to N-(2,4-dimethoxyphenyl)-3-(4-morpholinyl)propanamide. A study on a similar compound demonstrated effective herbicidal properties, suggesting potential agricultural applications (Liu et al., 2008).
Anticonvulsant Properties
The compound has been investigated for its potential in creating hybrid anticonvulsant agents. A study synthesized new hybrid compounds derived from propanamides, showing broad spectra of activity in preclinical seizure models, highlighting its potential in antiepileptic drug development (Kamiński et al., 2015).
Synthesis and Optimization in Medicinal Chemistry
In medicinal chemistry, the optimization of related compounds has led to potent inhibitors of Src kinase activity, demonstrating the compound's versatility in drug development (Boschelli et al., 2001).
Novel Alkaloid Discovery
Research has also led to the discovery of new alkaloids with structures related to N-(2,4-dimethoxyphenyl)-3-(4-morpholinyl)propanamide, contributing to the expanding knowledge of natural compounds (Yang et al., 2004).
Water-Soluble Receptor Antagonists
Studies have developed water-soluble neurokinin-1 receptor antagonists, suitable for both intravenous and oral clinical administration, expanding the scope of therapeutic applications (Harrison et al., 2001).
Propiedades
Nombre del producto |
N-(2,4-dimethoxyphenyl)-3-(4-morpholinyl)propanamide |
|---|---|
Fórmula molecular |
C15H22N2O4 |
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
N-(2,4-dimethoxyphenyl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C15H22N2O4/c1-19-12-3-4-13(14(11-12)20-2)16-15(18)5-6-17-7-9-21-10-8-17/h3-4,11H,5-10H2,1-2H3,(H,16,18) |
Clave InChI |
CUTHMKQBRIUQAD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CCN2CCOCC2)OC |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=O)CCN2CCOCC2)OC |
Solubilidad |
44.2 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide](/img/structure/B248907.png)












